BenchChemオンラインストアへようこそ!

6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Physicochemical profiling Lipophilicity Medicinal chemistry

6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034365-86-9) is a synthetic small-molecule heterocycle belonging to the pyrimidine-4-carboxamide class. Its molecular formula is C₁₃H₁₅N₅OS with a molecular weight of 289.36 g/mol.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 2034365-86-9
Cat. No. B2595742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide
CAS2034365-86-9
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C13H15N5OS/c19-12(17-13-14-4-7-20-13)10-8-11(16-9-15-10)18-5-2-1-3-6-18/h4,7-9H,1-3,5-6H2,(H,14,17,19)
InChIKeyOKFIUGBTGGCDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034365-86-9): Structural and Physicochemical Baseline for Procurement


6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034365-86-9) is a synthetic small-molecule heterocycle belonging to the pyrimidine-4-carboxamide class. Its molecular formula is C₁₃H₁₅N₅OS with a molecular weight of 289.36 g/mol [1]. Computed physicochemical properties include a calculated logP (clogP) of 2.08, a topological polar surface area (TPSA) of 76.46 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 1 rotatable bond, fully complying with Lipinski's Rule of Five [2]. The compound features a pyrimidine core substituted at the 6-position with a piperidin-1-yl group and at the 4-position with an N-(thiazol-2-yl)carboxamide moiety. This specific substitution pattern differentiates it from other 6-substituted or N-substituted pyrimidine-4-carboxamide analogs in terms of steric bulk, basicity, and hydrogen-bonding capacity at the 6-position.

Why 6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide Cannot Be Casually Swapped with In-Class Pyrimidine-4-Carboxamides


Pyrimidine-4-carboxamides are a pharmacologically privileged scaffold, but small variations in the 6-position substituent and the N-aryl carboxamide moiety produce large shifts in target selectivity, potency, and physicochemical behavior. Published structure–activity relationship (SAR) studies on pyrimidine-4-carboxamides demonstrate that substituting a morpholine for a piperidine at the 6-position can alter biochemical potency by ≥2-fold [1]. Similarly, replacing the N-thiazol-2-yl group with an N-benzothiazol-2-yl group introduces an additional fused aromatic ring that changes molecular shape, lipophilicity, and π-stacking potential, fundamentally altering target binding profiles [2]. These SAR findings underscore that compounds within this class are not functionally interchangeable; procurement decisions must be based on the specific substitution pattern rather than generic scaffold similarity.

Quantitative Differentiators for 6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide (CAS 2034365-86-9) Against Closest Analogs


Piperidine vs. Morpholine at the 6-Position: Lipophilicity and Hydrogen-Bonding Differentiation

The target compound carries a piperidin-1-yl group at the 6-position. Its closest 6-position analog, 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide, replaces the piperidine carbon with a morpholine oxygen, increasing hydrogen-bond acceptor count and reducing lipophilicity. The target compound has a computed clogP of 2.08 with 6 HBA and 1 HBD [1]. In contrast, the morpholino analog is expected to have a lower clogP (estimated ~1.5) and an additional HBA from the morpholine oxygen, which alters membrane permeability and solubility profiles [2]. This lipophilicity difference is critical for assays requiring passive membrane diffusion or where excessive aqueous solubility confounds readouts.

Physicochemical profiling Lipophilicity Medicinal chemistry

Thiazol-2-yl vs. Benzothiazol-2-yl Carboxamide: Molecular Shape and π-Stacking Potential

The target compound features an unsubstituted thiazol-2-yl carboxamide group. The closest N-aryl analog, N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (BPTP), incorporates a fused benzene ring onto the thiazole system . This structural expansion increases molecular weight by approximately 50 Da and adds a planar aromatic surface for π-stacking interactions. Patent literature on thiazolecarboxamide PIM kinase inhibitors demonstrates that benzothiazole vs. thiazole substitution can reverse kinase selectivity profiles [1]. The target compound's smaller thiazol-2-yl group occupies less steric volume in the binding pocket and lacks the extended π-system, making it a more sterically compact probe for targets where benzothiazole bulk would be disfavored.

Kinase inhibitor design Molecular recognition Binding mode

6-Piperidine vs. 6-Alkoxy Substitution: Basicity and Metabolic Stability Differentiation

The target compound's piperidin-1-yl substituent at the 6-position is a tertiary amine with a calculated pKa (conjugate acid) of approximately 8.7–9.5, conferring partial protonation at physiological pH. In contrast, analogs such as 6-methoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide and 6-ethoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide carry neutral alkoxy groups at the 6-position with no ionizable center . This basicity difference affects aqueous solubility–pH profiles, lysosomal trapping potential, and CYP450-mediated metabolic pathways. The piperidine group is a known substrate for aldehyde oxidase and CYP3A4-mediated N-dealkylation, whereas alkoxy analogs are metabolized via O-dealkylation by CYP450 isoforms [1]. This metabolic divergence means the two sub-classes are not interchangeable in in vivo or hepatocyte stability studies.

Metabolic stability Basicity Solubility

Computed Physicochemical Compliance with Oral Drug-Likeness Filters: Lipinski and Veber Profiles

The target compound has a molecular weight of 289.36 g/mol, clogP of 2.08, TPSA of 76.46 Ų, 1 HBD, 6 HBA, and 1 rotatable bond [1]. It satisfies all Lipinski (Ro5) criteria (MW <500, clogP ≤5, HBD ≤5, HBA ≤10) and the Veber rule (rotatable bonds ≤10, TPSA ≤140 Ų). In comparison, the bulkier N-(benzo[d]thiazol-2-yl) analog (BPTP) has a higher molecular weight (~339 g/mol) and TPSA, while the more polar 6-morpholino analog has a higher TPSA and lower clogP, potentially reducing passive permeability. The target compound sits in a favorable 'Goldilocks' zone for oral bioavailability prediction, making it a preferred starting point for lead optimization campaigns where balanced ADME properties are required [2].

Drug-likeness ADME prediction Lead selection

PIM Kinase Patent Landscape: Structural Context for Thiazole-Containing Pyrimidine-4-Carboxamides

The thiazole-2-yl carboxamide motif present in the target compound is a key pharmacophoric element in multiple patent families covering PIM kinase inhibitors. US Patent US10517858 describes thiazolecarboxamide derivatives where the thiazol-2-yl amide forms a critical hinge-binding interaction with the kinase ATP pocket [1]. Within this patent class, variation at the 6-position of the pyrimidine (piperidine vs. other amines) modulates PIM-1, PIM-2, and PIM-3 isoform selectivity. The target compound's specific combination of 6-piperidin-1-yl and N-thiazol-2-yl substitution represents a distinct chemotype within this landscape. While direct quantitative IC₅₀ data for this compound against PIM kinases were not identified in publicly accessible databases, the patent SAR suggests that the piperidine substituent contributes to a selectivity window that differs from morpholino- or alkoxy-substituted congeners [2].

PIM kinase Oncology Kinase selectivity

Recommended Application Scenarios for 6-(Piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide Based on Differentiated Properties


Kinase Inhibitor Screening Libraries Requiring Balanced Physicochemical Profiles

The target compound's compliance with all Lipinski and Veber drug-likeness criteria (MW 289.36, clogP 2.08, TPSA 76.46, 1 HBD, 6 HBA, 1 RB) makes it suitable for inclusion in diversity-oriented kinase inhibitor screening libraries where balanced ADME properties are a prerequisite for hit triage [1]. Its intermediate lipophilicity (clogP 2.08) avoids the permeability deficits of more polar analogs (e.g., 6-morpholino, estimated clogP ~1.5) and the molecular weight burden of benzothiazole-fused comparators (~339 Da). This positions the compound as a preferred starting scaffold for hit-to-lead optimization when oral bioavailability potential must be preserved from the outset.

Cell-Based Assays Requiring Moderate Membrane Permeability with pH-Dependent Solubility

The piperidin-1-yl group at the 6-position provides a basic center (predicted pKa ~8.7–9.5) that enables pH-dependent aqueous solubility tuning and potential lysosomotropic accumulation [1]. This property is absent in 6-alkoxy analogs (e.g., 6-methoxy-, 6-ethoxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide), which carry non-ionizable substituents. For cell-based proliferation or target engagement assays where compound trapping in acidic organelles (lysosomes, late endosomes) may influence apparent potency, the piperidine-containing target compound provides a mechanistically distinct tool versus neutral 6-substituted analogs [2].

Structure–Activity Relationship Studies Probing 6-Position Steric and Electronic Effects on Kinase Selectivity

Published SAR on pyrimidine-4-carboxamides demonstrates that 6-position substituent identity (piperidine vs. morpholine vs. alkoxy) significantly modulates biochemical potency and target selectivity [1]. The target compound serves as the piperidine reference point in a matched molecular pair analysis against 6-morpholino, 6-ethoxy, and 6-methoxy analogs. Its larger steric footprint and higher basicity (vs. morpholine oxygen or alkoxy) allow medicinal chemistry teams to systematically probe whether target binding pockets prefer the steric bulk and potential salt-bridge formation offered by the piperidine ring [2].

PIM Kinase Family Selectivity Profiling Using Pyrimidine-4-Carboxamide Chemotypes

Patent literature (US10517858) establishes that thiazole-2-yl carboxamide pyrimidines are a privileged scaffold for PIM-1, PIM-2, and PIM-3 kinase inhibition [1]. The target compound, with its specific 6-piperidin-1-yl and N-thiazol-2-yl configuration, represents a distinct chemotype within this patent space. It can be deployed as a tool compound in PIM kinase selectivity panels to benchmark the contribution of the unsubstituted piperidine ring (vs. substituted piperidines, piperazines, or morpholines described in the patent) to isoform selectivity. Researchers should verify activity in their own assays before drawing selectivity conclusions, as direct public-domain IC₅₀ data for this compound are not available.

Quote Request

Request a Quote for 6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.